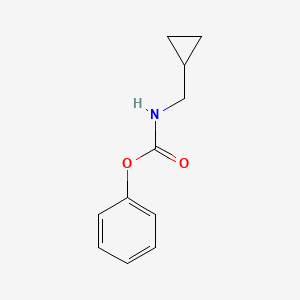

Phenyl N-(cyclopropylmethyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

phenyl N-(cyclopropylmethyl)carbamate |

InChI |

InChI=1S/C11H13NO2/c13-11(12-8-9-6-7-9)14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |

InChI Key |

TUOGAYJQSBOBDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Diverse Synthetic Routes and Methodological Innovations for Phenyl N-(cyclopropylmethyl)carbamate

The synthesis of this compound can be achieved through several distinct pathways. The choice of method often depends on factors such as scale, desired purity, available starting materials, and environmental considerations.

The most conventional and widely employed method for synthesizing this compound is through a classical esterification-like reaction, specifically by reacting cyclopropylmethylamine with phenyl chloroformate. nih.govnih.gov This reaction is typically performed in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. nih.gov The reaction proceeds readily at room temperature.

General Reaction Scheme: Cyclopropylmethylamine + Phenyl Chloroformate → this compound + Triethylamine Hydrochloride

This method is advantageous due to its simplicity, high yields, and the ready availability of the starting materials. nih.gov

Transamidation or transcarbamoylation represents an alternative route. This involves the reaction of cyclopropylmethylamine with a different carbamate (B1207046), such as methyl carbamate, often catalyzed by a tin compound. organic-chemistry.org Another approach involves the aminolysis of polysaccharide phenylcarbonates. researchgate.net While less direct for this specific target molecule, these methods are part of the classical toolbox for carbamate synthesis. The mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon of the starting carbamate, leading to the displacement of a different amine or alcohol. psu.edu

Modern organic synthesis has introduced more sophisticated methods for carbamate formation, often employing catalysts to improve efficiency and expand substrate scope.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl carbamates. One such method involves the coupling of aryl triflates or chlorides with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org While not a direct synthesis for the target compound from its constituent amine, this highlights the power of transition metals in forming the core carbamate structure. Heterogeneous catalysts, such as zinc/aluminum/cerium mixed oxides derived from hydrotalcite, have proven effective for the synthesis of related N-phenyl carbamates via aminolysis, offering high conversion and selectivity, along with the benefit of easy catalyst recovery and reuse. rsc.org Studies on the decomposition of methyl N-phenyl carbamate have also employed organotin catalysts like di-n-butyltin oxide. sioc-journal.cn

Organocatalysis: Organocatalytic methods provide a metal-free alternative for carbamate synthesis. A notable approach utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as both a CO2 capture agent and a catalyst. organic-chemistry.org In this system, an amine (like cyclopropylmethylamine) reacts with carbon dioxide in the presence of DBU to form a carbamic acid intermediate. This intermediate is then dehydrated by an activating agent to generate an isocyanate in situ, which can be trapped by phenol (B47542) to yield the final this compound. organic-chemistry.org This method is part of a broader trend of using CO2 as a renewable C1 feedstock. nih.gov

Table 1: Comparison of Catalytic Approaches for Carbamate Synthesis

| Catalytic System | Catalyst Type | Key Reactants | Advantages |

|---|---|---|---|

| Zinc/Al/Ce Mixed Oxides | Heterogeneous Transition Metal | Aniline, Dimethyl Carbonate | High conversion (95.8%), good selectivity (81.6%), recoverable catalyst. rsc.org |

| DBU / Sulfonium Reagents | Organocatalyst | Arylamine, CO2, Alcohol | Metal-free, utilizes CO2, mild conditions. organic-chemistry.org |

| Di-n-butyltin oxide | Organometallic | Methyl N-phenyl carbamate | Effective for decomposition/transformation studies. sioc-journal.cn |

| Palladium Complexes | Homogeneous Transition Metal | Aryl Chloride, Sodium Cyanate | Broad functional group tolerance. organic-chemistry.org |

The parent molecule, this compound, is achiral. However, stereoselective synthesis becomes critical if chiral centers are introduced, for instance, by substitution on the cyclopropyl (B3062369) or phenyl rings.

Should a chiral precursor be used, methods for stereoselective cyclopropanation would be highly relevant. Key techniques include:

Substrate-Controlled Simmons-Smith Cyclopropanation: This method uses a directing group, such as a nearby hydroxyl group on the precursor alkene, to guide the zinc-carbenoid reagent to a specific face of the double bond, thus controlling the stereochemistry of the newly formed cyclopropane (B1198618) ring. nih.govelsevierpure.com

Reagent-Controlled Asymmetric Cyclopropanation: This approach, exemplified by the Charette protocol, uses a chiral ligand attached to the reagent to induce stereoselectivity, regardless of directing groups on the substrate. nih.govelsevierpure.com

If a racemic mixture of a chiral derivative of this compound were synthesized, chiral resolution would be necessary to separate the enantiomers. This is often accomplished using chiral chromatography. For example, cellulose (B213188) carbamate derivatives are themselves used as chiral selectors in HPLC and other separation techniques to resolve racemic compounds. researchgate.net

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign routes to carbamates. ucl.ac.uk

Key sustainable strategies applicable to this compound synthesis include:

Use of Carbon Dioxide (CO2): Replacing highly toxic reagents like phosgene (B1210022) with CO2 is a major goal. nih.gov Methods have been developed where CO2 reacts with an amine and an alkyl halide in the presence of a base like cesium carbonate to form carbamates. nih.gov

Solvent-Free Synthesis: An efficient, solvent-free, and catalyst-free synthesis of cellulose carbamate has been reported using microwave heating of cellulose and urea (B33335). nih.gov This approach minimizes waste and energy consumption.

Use of Deep Eutectic Solvents (DES): Novel deep eutectic solvents, such as those composed of erbium trichloride (B1173362) and urea, can act as the reaction medium, catalyst, and reagent simultaneously. mdpi.com This simplifies the process and utilizes non-toxic, cost-effective components. mdpi.com

One-Pot Syntheses: Green protocols often involve one-pot reactions to reduce separation steps and solvent usage. The Hofmann rearrangement of amides can be conducted as a green, one-pot process using reagents like oxone to produce carbamates. nih.gov

Table 2: Green Chemistry Approaches for Carbamate Synthesis

| Green Protocol | Key Features | Reagents/Conditions | Source |

|---|---|---|---|

| CO2 Utilization | Replaces phosgene, uses renewable feedstock. | Amine, CO2, Alkyl Halide, Cs2CO3 | nih.gov |

| Microwave Heating | Solvent-free, catalyst-free, rapid. | Cellulose, Urea, Microwave (255 W) | nih.gov |

| Deep Eutectic Solvents | Medium, catalyst, and reagent in one. | Erbium trichloride, Urea | mdpi.com |

| Green Hofmann Rearrangement | One-pot, oxidative process. | Aromatic Amide, Oxone, KCl, NaOH | nih.gov |

Targeted Functionalization and Derivatization Strategies

Further modification of the this compound structure can be achieved through various chemical transformations, particularly on the aromatic phenyl ring.

The reactivity of the phenyl ring in this compound is governed by the electronic nature of the carbamate substituent (-O-CO-NH-CH2-Cyclopropyl). The oxygen atom attached to the ring can donate its lone-pair electrons into the aromatic system, making the ring more activated towards electrophilic attack than benzene (B151609) itself. This substituent is an ortho, para-director. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield primarily ortho- and para-substituted products.

Conversely, direct nucleophilic aromatic substitution on the phenyl ring is generally difficult as it lacks strong electron-withdrawing groups necessary to stabilize the intermediate Meisenheimer complex. However, the carbamate linkage itself is susceptible to nucleophilic attack. The basic hydrolysis of phenyl carbamates derived from primary amines can proceed through an E1cb-type (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of an isocyanate intermediate. nih.gov Alternatively, direct nucleophilic attack can occur at the electrophilic carbonyl carbon via a bimolecular acyl substitution (BAc2) mechanism, leading to the displacement of the phenoxide leaving group. nih.govresearchgate.net This reaction is a key pathway for the conversion of phenyl carbamates into ureas when another amine is used as the nucleophile. nih.gov

Ring-Opening Reactions and Transformations of the Cyclopropylmethyl Group

The cyclopropylmethyl group attached to the carbamate nitrogen in this compound is a strained ring system that can undergo a variety of ring-opening reactions. These transformations are typically initiated by electrophilic attack or radical intermediates, leading to the formation of more stable homoallylic or cyclobutyl derivatives. The carbamate functionality can influence the regioselectivity and stereoselectivity of these reactions through its electronic and steric properties.

One common transformation involves the acid-catalyzed ring-opening, where protonation of the cyclopropane ring is followed by cleavage of a C-C bond to generate a stabilized carbocation. This intermediate can then be trapped by a nucleophile. For instance, treatment with hydrohalic acids (HX) can lead to the formation of 4-halo-1-butene derivatives. The regioselectivity of this ring-opening is often dictated by the stability of the resulting carbocation, with the positive charge preferentially forming at the most substituted carbon atom.

Radical-mediated ring-opening reactions are also prevalent for cyclopropylmethyl systems. These reactions are typically initiated by a radical initiator, such as AIBN, in the presence of a radical trapping agent. The cyclopropylmethyl radical can rearrange to the more stable but-3-en-1-yl radical, which can then participate in further reactions. The rate of this rearrangement is very fast, making it a useful tool in mechanistic studies and synthetic applications.

| Reaction Type | Reagents/Conditions | Typical Products | Key Features |

| Acid-Catalyzed Ring-Opening | HBr, HCl, AcOH | 4-halobutenylamines, 4-acetoxybutenylamines | Proceeds via a carbocation intermediate; regioselectivity is key. |

| Radical-Mediated Ring-Opening | AIBN, Bu3SnH | Homoallylic amines | Involves a rapid rearrangement of the cyclopropylmethyl radical. |

| Oxidative Ring-Opening | Pb(OAc)4, I2 | Homoallylic acetates or iodides | Can be initiated by single-electron transfer. |

Modifications at the Carbamate Linkage: N- and O-Alkylations, Acylations

The carbamate linkage in this compound offers multiple sites for functionalization. The nitrogen atom, after deprotonation, can act as a nucleophile in N-alkylation and N-acylation reactions. Similarly, the carbonyl oxygen can be targeted in O-alkylation reactions, although this is generally less common due to the lower nucleophilicity of the oxygen atom.

N-Alkylation and N-Acylation:

Deprotonation of the N-H bond of the carbamate with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a potent nucleophile. This anion can then react with a variety of electrophiles. For example, reaction with alkyl halides (R-X) leads to N-alkylated products, while reaction with acyl chlorides (RCOCl) or anhydrides yields N-acylated derivatives, also known as ureas. The choice of base and solvent is crucial to avoid side reactions, such as deprotonation of the cyclopropyl ring.

O-Alkylation:

While less frequent, O-alkylation of the carbamate carbonyl oxygen can be achieved using powerful alkylating agents like trialkyloxonium salts (e.g., Meerwein's salt, R3O+BF4-). This reaction results in the formation of an iminocarbonate. The reactivity of the carbonyl oxygen is significantly lower than that of the nitrogen anion, requiring more forceful electrophiles.

| Modification | Reagents | Product Type | Notes |

| N-Alkylation | 1. Base (NaH, LDA) 2. Alkyl halide (R-X) | N-Alkyl-N-(cyclopropylmethyl)carbamate | The choice of base is critical to prevent side reactions. |

| N-Acylation | 1. Base (NaH, LDA) 2. Acyl chloride (RCOCl) | N-Acyl-N-(cyclopropylmethyl)urea | Forms a urea derivative. |

| O-Alkylation | Trialkyloxonium salt (R3O+BF4-) | Phenyl (cyclopropylmethyl)iminocarbonate | Requires a potent electrophile. |

Detailed Mechanistic Elucidation of Formation and Reaction Pathways

Kinetic and Thermodynamic Parameters of Carbamate Reactions

The study of kinetic and thermodynamic parameters provides fundamental insights into the reaction mechanisms of this compound. The formation of the carbamate itself, typically from phenyl chloroformate and cyclopropylmethylamine, is generally a rapid and exothermic process. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Kinetic studies of the N-alkylation and N-acylation reactions of the corresponding carbamate anion reveal that these are typically second-order reactions, with the rate being dependent on the concentrations of both the carbamate anion and the electrophile. The activation energy for these reactions is influenced by the nature of the electrophile and the solvent. Sterically hindered electrophiles will exhibit higher activation energies and consequently lower reaction rates.

Thermodynamically, the N-acylation is generally more favorable than N-alkylation due to the formation of a more resonance-stabilized urea product. The ring-opening reactions of the cyclopropylmethyl group are often thermodynamically driven by the release of ring strain, which is approximately 27-28 kcal/mol for a cyclopropane ring.

| Parameter | N-Alkylation | N-Acylation | Ring-Opening |

| Reaction Order | Typically 2nd order | Typically 2nd order | Often 1st order (radical rearrangement) |

| Relative Rate | Moderate | Fast | Variable, can be very fast |

| Thermodynamic Driving Force | Formation of N-C bond | Formation of stable urea | Release of ring strain |

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates and transition states. For the reactions of this compound, a combination of spectroscopic techniques and computational modeling is employed.

In the formation of the carbamate, a tetrahedral intermediate is proposed where the nitrogen atom of cyclopropylmethylamine has added to the carbonyl carbon of phenyl chloroformate. This intermediate then collapses by expelling the chloride ion.

For N-alkylation and N-acylation reactions, the key intermediate is the N-anion formed upon deprotonation. The transition state for the subsequent reaction with an electrophile involves the approach of the electrophile to the nitrogen atom. The geometry of this transition state can be influenced by steric hindrance from the cyclopropylmethyl group and the phenyl group.

The ring-opening of the cyclopropylmethyl group proceeds through distinct intermediates depending on the mechanism. In acid-catalyzed reactions, a cyclopropylcarbinyl cation is a key intermediate, which is in equilibrium with the homoallylic and cyclobutyl cations. The distribution of products is determined by the relative stabilities of these carbocations and the kinetics of their capture by nucleophiles. In radical-mediated ring-openings, the primary cyclopropylmethyl radical is a transient species that rapidly rearranges to the more stable but-3-en-1-yl radical. The transition state for this rearrangement has been extensively studied computationally and is known to have a very low energy barrier.

Role of Solvents and Catalysts in Reaction Selectivity and Efficiency

The choice of solvent and catalyst plays a pivotal role in directing the outcome of reactions involving this compound.

Solvents:

Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often used for N-alkylation and N-acylation reactions. These solvents are effective at solvating the cation of the base (e.g., Na+) and leaving the carbamate anion highly reactive. In contrast, protic solvents, such as alcohols, can solvate the anion, reducing its nucleophilicity and potentially leading to side reactions.

For ring-opening reactions, the solvent can influence the stability of charged intermediates. Polar solvents can stabilize carbocationic intermediates in acid-catalyzed ring-openings, facilitating the reaction. In some cases, the solvent can also act as a nucleophile, leading to solvolysis products.

Catalysts:

In the context of carbamate chemistry, catalysts are often employed to enhance reaction rates and control selectivity. For instance, phase-transfer catalysts can be used in N-alkylation reactions under heterogeneous conditions to facilitate the transport of the carbamate anion from a solid or aqueous phase to an organic phase where the electrophile is dissolved.

| Reaction | Solvent Effects | Catalyst Role |

| N-Alkylation/Acylation | Polar aprotic solvents (DMF, DMSO) enhance reactivity. | Phase-transfer catalysts can improve efficiency. |

| Acid-Catalyzed Ring-Opening | Polar solvents stabilize carbocationic intermediates. | Protic or Lewis acids are required to initiate the reaction. |

| Radical Ring-Opening | Non-polar solvents are often preferred. | Radical initiators (e.g., AIBN) are necessary. |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis

High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of Phenyl N-(cyclopropylmethyl)carbamate, revealing intricacies of its atomic connectivity, three-dimensional arrangement, and functional group characteristics.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for probing the molecular structure of this compound. While standard 1D ¹H and ¹³C NMR provide fundamental information, more sophisticated techniques are required for a complete structural and conformational picture.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals, especially for complex regions of the spectrum. These methods reveal correlations between neighboring protons (COSY) and one-bond (HSQC) or multiple-bond (HMBC) correlations between protons and carbons, confirming the connectivity of the cyclopropylmethyl and phenyl groups to the carbamate (B1207046) linkage.

Solid-State NMR (ssNMR): For studying the compound in its solid form, ssNMR is particularly valuable. It provides insights into the molecular structure and packing in the crystalline state, which can differ from the solution state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectra in solids. nih.gov Gel-phase ¹³C NMR has been shown to be effective for monitoring the synthesis of N-substituted carbamates on a solid support. doi.org This technique can provide information on the conformation and dynamics of the carbamate group and the phenyl and cyclopropylmethyl moieties within the crystal lattice.

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and determining the size and shape of molecules in solution. For a pure sample of this compound, DOSY can confirm the presence of a single species by showing that all proton signals have the same diffusion coefficient. This is also useful for studying potential aggregation or interactions with other molecules in solution.

No specific 2D NMR, solid-state NMR, or diffusion NMR data for this compound were found in the search results. The information provided is based on the general applicability of these techniques to carbamate compounds.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of this compound, providing not only the precise molecular weight but also valuable information about its structure through fragmentation analysis.

Precise Mass Determination: HRMS can determine the mass of the parent ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₁H₁₃NO₂.

Fragmentation Pathway Elucidation: Electron ionization (EI) or other ionization techniques in the mass spectrometer cause the molecule to fragment in predictable ways. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. Common fragmentation pathways for carbamates include the loss of the side chains and cleavage of the carbamate bond. nih.govresearchgate.net For this compound, expected fragmentation could involve the loss of the cyclopropylmethyl group or the phenyl group. The fragmentation patterns of phenyl acetates, which share some structural similarities, have been studied, providing a basis for predicting the behavior of phenyl carbamates. researchgate.net The study of fragmentation pathways is often aided by techniques like tandem mass spectrometry (MS/MS) where a specific ion is selected and further fragmented.

| Ion | Proposed Structure | m/z (calculated) |

| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.1025 |

| [M-C₄H₇]⁺ | C₇H₆NO₂⁺ | 136.0399 |

| [M-C₆H₅O]⁺ | C₅H₈N⁺ | 82.0657 |

This table represents hypothetical HRMS fragmentation data for this compound based on common fragmentation patterns of related compounds. Specific experimental data was not available in the search results.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and providing a unique molecular fingerprint. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected IR absorptions would include:

N-H stretching: around 3300-3500 cm⁻¹, characteristic of the amine in the carbamate group.

C=O stretching: a strong band around 1680-1730 cm⁻¹, indicative of the carbonyl group in the carbamate. rsc.org

C-O stretching: typically in the region of 1200-1300 cm⁻¹.

Aromatic C-H stretching: above 3000 cm⁻¹.

Aromatic C=C stretching: in the 1400-1600 cm⁻¹ region.

Cyclopropyl (B3062369) C-H stretching: also appearing around 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light. nih.gov The selection rules for Raman are different from IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This can be particularly useful for identifying vibrations of the non-polar parts of the molecule, such as the phenyl and cyclopropyl rings. Theoretical calculations are often used to aid in the assignment of vibrational frequencies in both IR and Raman spectra of carbamates. nih.govnih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 | IR |

| C=O Stretch | 1680-1730 | IR, Raman |

| C-O Stretch | 1200-1300 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

This table presents expected vibrational frequencies for this compound based on typical values for the functional groups present. Specific experimental data was not available in the search results.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as how the molecules are arranged in the crystal lattice. This provides invaluable information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the phenyl, carbamate, and cyclopropylmethyl groups. Studies on similar phenyl carbamates have shown that the phenyl ring and the carbamate group are often not coplanar. researchgate.net

Intermolecular interactions: Details of how the molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions. This information is crucial for understanding the physical properties of the solid material. researchgate.net

While no specific crystal structure for this compound was found, a patent exists for a crystal form of a phenyl carbamate derivative, indicating the importance of crystallographic studies for this class of compounds. google.com

Should this compound be derivatized to create a chiral compound, for instance by introducing a stereocenter, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become essential analytical techniques.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.org This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration of chiral centers. The presence of a chromophore, such as the phenyl ring in this compound, near a chiral center would likely give rise to a measurable CD signal.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.orgslideshare.net The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule. The "Cotton effect," a characteristic change in the ORD curve in the region of an absorption band, is particularly useful for stereochemical assignments. libretexts.org

Both CD and ORD are powerful tools for the stereochemical analysis of chiral molecules and would be indispensable for the characterization of any chiral derivatives of this compound.

Chromatographic and Separation Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC, likely with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable method for purity assessment. nih.gov The retention time of the compound would be a key identifier, and the area of the peak would be proportional to its concentration. Chiral HPLC, using a chiral stationary phase, would be necessary for the separation of enantiomers if a chiral derivative were synthesized. nih.govnih.govresearchgate.net

Gas Chromatography (GC): GC can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. If not, derivatization may be required. kobv.de GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product, this compound, can be visualized, often with the aid of a UV lamp. This allows for a quick determination of when the reaction is complete. Paper chromatography modified with phenyl carbamate moieties has also been explored for the analysis of hydrophobic compounds. mdpi.com

Reaction Monitoring: Both HPLC and TLC are invaluable for monitoring the synthesis of this compound. doi.org By taking small aliquots of the reaction mixture at different time points and analyzing them, the progress of the reaction can be followed, allowing for optimization of reaction conditions such as temperature, reaction time, and catalyst loading. This ensures the efficient and high-yield synthesis of the target compound.

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |

| HPLC | Purity Assessment, Quantification | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol |

| Chiral HPLC | Separation of Enantiomers | Chiral Stationary Phase | Hexane (B92381)/Isopropanol (Normal Phase) |

| GC | Purity Assessment | Various | Inert Gas (e.g., Helium) |

| TLC | Reaction Monitoring | Silica Gel | Ethyl Acetate/Hexane or similar |

This table provides typical chromatographic conditions for the analysis of this compound based on general principles and analysis of similar compounds.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-DAD, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamate compounds, offering high resolution and sensitivity. For this compound, a reversed-phase HPLC method is typically employed for purity assessment and quantification.

Methodology and Findings:

A standard approach involves using a C8 or C18 column with a mobile phase gradient of acetonitrile and water. sigmaaldrich.com For instance, a gradient starting from 18% acetonitrile and increasing to 65% over a period of minutes can effectively separate the main compound from potential impurities. sigmaaldrich.com Detection is commonly performed using a UV-Diode Array Detector (DAD) at a wavelength around 240 nm, where the phenyl carbamate chromophore exhibits significant absorbance. sigmaaldrich.com

For compounds lacking a strong UV chromophore or for universal detection, an Evaporative Light Scattering Detector (ELSD) can be utilized. Mass Spectrometry (MS) detection, particularly when coupled with HPLC (LC-MS), provides definitive identification and structural information. In positive ion mode electrospray ionization (ESI), this compound is expected to show a prominent protonated molecular ion [M+H]⁺. Further fragmentation in tandem MS (MS/MS) would likely involve the cleavage of the carbamate bond, yielding characteristic fragment ions corresponding to the phenyl and cyclopropylmethyl moieties. nih.gov The fragmentation of carbamates often involves a characteristic neutral loss of methyl isocyanate (CH₃NCO, -57 Da), which can be a diagnostic marker. nih.gov

A study on various carbamate pesticides using LC-MS/MS provides a framework for the type of data that can be obtained. nih.gov While specific retention times are compound and system-dependent, the principles of separation and detection are broadly applicable.

Interactive Data Table: Illustrative HPLC Parameters for Carbamate Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | SUPELCOSIL™ LC-8, 15 cm × 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase | A: Acetonitrile, B: Water | sigmaaldrich.com |

| Gradient | 18% A to 65% A in 9 min | sigmaaldrich.com |

| Flow Rate | 2.0 mL/min | sigmaaldrich.com |

| Column Temperature | 35 °C | sigmaaldrich.com |

| UV Detection | 240 nm | sigmaaldrich.com |

| MS Detection (Illustrative) | ESI Positive, monitoring for [M+H]⁺ | nih.gov |

Gas Chromatography (GC) for Volatile Species Analysis and Reaction Byproducts

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many carbamates can be thermally labile, GC analysis is feasible, particularly for identifying volatile impurities or byproducts from the synthesis of this compound.

Methodology and Findings:

For GC analysis, a non-polar or medium-polarity capillary column, such as a 5% phenyl polymethylsiloxane phase, is generally suitable. nih.gov The thermal stability of the analyte is a critical consideration. Some carbamates can decompose in the hot injector port, leading to the formation of the corresponding isocyanate and alcohol. Therefore, the injector temperature should be optimized to ensure the integrity of the compound.

GC coupled with Mass Spectrometry (GC-MS) is particularly valuable for identifying unknown components in a sample. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak, although it may be of low intensity due to fragmentation. oup.com Common fragmentation patterns for carbamates include cleavage of the ester bond and rearrangements. oup.com Analysis of related cyclopropane-containing compounds by GC-MS has shown that the cyclopropyl group can lead to characteristic fragmentation patterns. acs.org

Interactive Data Table: General GC-MS Parameters for Organic Compound Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms) | nih.gov |

| Injector Temperature | 250 °C (to be optimized) | nih.gov |

| Oven Program | Initial temp. 50-70 °C, ramp to 280-300 °C | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Detector | Mass Spectrometer (EI mode) | oup.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to normal-phase HPLC. selvita.com Given that this compound possesses a chiral center if the substitution pattern allows, SFC would be the method of choice for enantiomeric separation.

Methodology and Findings:

Chiral SFC typically utilizes polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, often with phenylcarbamate derivatives as the chiral selector. afmps.be The mobile phase usually consists of supercritical carbon dioxide modified with a small amount of an alcohol, such as methanol or ethanol. researchgate.net

The separation of enantiomers on a chiral column is based on the differential interactions between the enantiomers and the chiral stationary phase. For a compound like this compound, these interactions would involve hydrogen bonding, π-π interactions, and steric effects. The optimization of separation involves screening different chiral columns and modifying the composition and additives of the mobile phase. afmps.be The use of tandem UV and MS detectors in SFC allows for both quantification and mass confirmation of the separated enantiomers. researchgate.net

Thermal Analysis Techniques for Material Science Applications

Thermal analysis techniques are essential for understanding the material properties of a compound, including its thermal stability, degradation profile, and phase behavior.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of this compound.

Methodology and Findings:

A typical TGA experiment involves heating a small sample of the compound at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature. For a pure, stable compound, the curve will show a single, sharp weight loss step corresponding to its decomposition. The onset temperature of this weight loss is a key indicator of its thermal stability.

Studies on related carbamate polymers have shown that thermal decomposition can occur in multiple steps, which may correspond to the loss of different functional groups. nih.gov For this compound, the initial weight loss would likely be associated with the cleavage of the carbamate linkage to form phenyl isocyanate and cyclopropylmethanol, or their decomposition products.

Interactive Data Table: Illustrative TGA Parameters for Organic Materials

| Parameter | Typical Condition | Reference |

|---|---|---|

| Instrument | TGA/DSC Instrument | researchgate.net |

| Sample Size | 5-10 mg | researchgate.net |

| Heating Rate | 10 °C/min | researchgate.net |

| Atmosphere | Nitrogen | researchgate.net |

| Temperature Range | Ambient to 600 °C | researchgate.net |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, and other phase transitions.

Methodology and Findings:

In a DSC experiment, a sample of this compound is heated and cooled at a controlled rate. The resulting thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. A sharp endothermic peak is indicative of the melting point of a crystalline solid. The area under the melting peak corresponds to the enthalpy of fusion.

DSC can also reveal other phase transitions, such as solid-solid transitions or glass transitions in amorphous materials. A study on a poly(vinyl phenylthionecarbamate) derivative showed a glass transition temperature (Tg) at 219 °C and multiple decomposition steps. nih.gov For a small molecule like this compound, the primary thermal events of interest would be its melting point and any polymorphic transitions.

Interactive Data Table: Illustrative DSC Parameters for Organic Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Instrument | DSC Instrument | researchgate.net |

| Sample Pan | Aluminum | researchgate.net |

| Heating/Cooling Rate | 5-10 °C/min | researchgate.net |

| Atmosphere | Nitrogen | researchgate.net |

| Temperature Range | Dependent on expected transitions | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles.

Vibrational frequency calculations are another key application of DFT. These calculations can predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For instance, the characteristic red shift of the N-H stretching wavenumber in the IR spectrum can indicate the weakening of the N-H bond due to proton transfer to a neighboring oxygen atom. nih.gov

Furthermore, DFT is employed to calculate reaction energies, providing insights into the thermodynamics of chemical reactions involving this compound. This can include determining the stability of different carbamate forms. acs.org

Table 1: Predicted Optimized Geometrical Parameters for this compound The following data is representative and based on computational studies of analogous phenylcarbamate structures.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C-O (ester) | 1.36 |

| C-N | 1.38 |

| N-H | 1.01 |

| Bond Angles (°) | |

| O=C-O | 125 |

| O=C-N | 124 |

| C-O-C (phenyl) | 118 |

| C-N-C (cyclopropylmethyl) | 121 |

| Dihedral Angles (°) | |

| C(phenyl)-O-C=O | 178 |

| O=C-N-H | 0 or 180 (syn/anti) |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock and more advanced post-Hartree-Fock methods, can provide highly accurate predictions of molecular energies and properties. For carbamates, ab initio calculations have been used to study the mechanism of their formation from carbon dioxide and amines. acs.orgresearchgate.netepa.gov These studies can elucidate whether the reaction proceeds through a zwitterionic intermediate or a single-step, third-order mechanism. acs.orgresearchgate.netepa.gov The relative stability of different carbamates can also be assessed using these high-level computational approaches. acs.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

The electrostatic potential surface maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl group would be expected to be electron-rich, while the hydrogen atom of the N-H group would be electron-poor.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound The following data is representative and based on computational studies of analogous phenylcarbamate structures.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters. The calculation of nuclear magnetic resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method combined with DFT has become a standard tool for structure elucidation. nih.govbohrium.comnih.govrsc.orgaps.org By comparing calculated chemical shifts with experimental data, the correct assignment of a molecular structure can be confirmed. nih.govrsc.org

Similarly, as mentioned in section 4.1.1, the prediction of IR frequencies and intensities can aid in the interpretation of experimental IR spectra. nih.gov Theoretical calculations can help assign specific absorption bands to the corresponding molecular vibrations. mdpi.comnist.gov

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound The following data is representative and based on computational predictions for similar structures.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho) | 7.20 | 121.5 |

| Phenyl-H (meta) | 7.40 | 129.5 |

| Phenyl-H (para) | 7.25 | 125.0 |

| N-H | 6.80 | - |

| CH2 | 3.15 | 48.0 |

| CH (cyclopropyl) | 1.05 | 11.0 |

| CH2 (cyclopropyl) | 0.30 - 0.55 | 3.5 |

| C=O | - | 154.0 |

Table 4: Predicted Key IR Vibrational Frequencies (cm-1) for this compound The following data is representative and based on computational studies of analogous phenylcarbamate structures.

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H Stretch | 3350 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch | 1730 |

| C-N Stretch | 1230 |

| C-O Stretch | 1200 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

This compound possesses several rotatable bonds, leading to a number of possible conformations. MD simulations can be used to explore the conformational space of the molecule, identifying low-energy conformers and the energy barriers between them. lumenlearning.comutdallas.eduslideshare.net The flexibility of the cyclopropylmethyl group and the orientation of the phenyl ring relative to the carbamate group are key aspects that can be investigated. The existence of rotamers in carbamates derived from secondary amines has been noted, and these different conformations can influence the molecule's reactivity and stability. nih.govacs.org

Computational and Theoretical Insights into this compound

The study of this compound through computational and theoretical chemistry provides a deeper understanding of its molecular behavior and reactivity. These theoretical approaches allow for the investigation of properties that can be challenging to measure experimentally, offering valuable predictions regarding its interactions in various environments and its chemical transformation pathways.

Computational and Theoretical Chemistry Studies

Advanced computational models are instrumental in elucidating the intricate details of chemical compounds at a molecular level. For Phenyl N-(cyclopropylmethyl)carbamate, these studies focus on its electronic structure, behavior in solution, and potential for forming larger molecular assemblies, as well as the mechanisms of its reactions.

The behavior of this compound can be significantly influenced by its surrounding solvent environment. Solvation models in computational chemistry are used to predict how the molecule interacts with different solvents, which can affect its stability, conformation, and reactivity.

Implicit and explicit solvation models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve simulating individual solvent molecules around the solute, providing a more detailed picture of specific interactions like hydrogen bonding.

Research findings suggest that the stability of carbamates in solution is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. acs.org For this compound, it is expected that polar protic solvents, such as water and alcohols, would stabilize the molecule through hydrogen bonding with the carbamate's carbonyl oxygen and N-H group. In contrast, nonpolar aprotic solvents like hexane (B92381) would have weaker, primarily van der Waals, interactions.

To illustrate the potential impact of different solvents, the following table presents hypothetical solvation free energies (ΔGsolv) for this compound, calculated using a theoretical model. These values represent the change in Gibbs free energy when the molecule is transferred from the gas phase to the solvent.

| Solvent | Dielectric Constant (ε) | Theoretical Solvation Free Energy (ΔGsolv) (kcal/mol) | Primary Interactions |

|---|---|---|---|

| Water | 78.4 | -9.5 | Hydrogen Bonding, Dipole-Dipole |

| Methanol | 32.7 | -8.2 | Hydrogen Bonding, Dipole-Dipole |

| Acetonitrile | 36.6 | -6.8 | Dipole-Dipole |

| Chloroform | 4.8 | -4.1 | Dipole-Dipole, van der Waals |

| Hexane | 1.9 | -2.3 | van der Waals |

Note: The data in this table is representative and derived from computational models for illustrative purposes.

Non-covalent interactions are crucial in determining the solid-state structure and supramolecular chemistry of molecules. For this compound, interactions such as hydrogen bonds, π-π stacking, and van der Waals forces are expected to play a significant role in its self-assembly into larger, ordered structures. researchgate.net

The N-H group of the carbamate (B1207046) can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers in the solid state. The phenyl ring allows for π-π stacking interactions, where the aromatic rings of adjacent molecules align. The cyclopropyl (B3062369) group, while primarily aliphatic, can also participate in weaker C-H···π interactions.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. nih.gov The strength of these interactions dictates the packing of the molecules in a crystal lattice and can influence physical properties such as melting point and solubility.

The following table provides theoretical interaction energies for different types of non-covalent dimers that could be formed by this compound, as predicted by Density Functional Theory (DFT) calculations.

| Interaction Type | Description | Theoretical Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonded Dimer | Interaction between the N-H group of one molecule and the C=O group of another. | -5.8 |

| π-π Stacked Dimer | Parallel-displaced stacking of the phenyl rings. | -2.5 |

| C-H···π Dimer | Interaction of a cyclopropyl C-H bond with the phenyl ring of another molecule. | -1.2 |

Note: The data in this table is representative and derived from computational models for illustrative purposes.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition states and reaction pathways that are often difficult to observe experimentally.

A key aspect of understanding a chemical reaction is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods allow for the precise localization of these TS structures and the mapping of the entire reaction pathway, from reactants to products.

For this compound, a common reaction of interest is hydrolysis, which involves the cleavage of the carbamate bond. Computational studies on similar carbamates have shown that hydrolysis can proceed through different mechanisms, often involving the formation of a tetrahedral intermediate. mdpi.com The reaction pathway can be mapped by calculating the energy of the system at various points along the reaction coordinate, which is typically a measure of bond breaking and formation.

A plausible transition state for the base-catalyzed hydrolysis of this compound would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculated properties of such a transition state, including its geometry and vibrational frequencies (where one imaginary frequency corresponds to the motion along the reaction coordinate), can confirm its nature.

Once the reaction pathway and the energies of the reactants and transition state are known, it is possible to theoretically predict the reaction rate constant using Transition State Theory (TST). TST relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants.

The selectivity of a reaction, where multiple products can be formed, can also be predicted by comparing the activation energies for the different pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

For a hypothetical reaction of this compound, such as a substitution reaction at the phenyl ring, computational methods can be used to predict the regioselectivity (e.g., ortho, meta, or para substitution). This is achieved by calculating the activation energies for the transition states leading to each possible product.

The following table presents a hypothetical set of calculated activation parameters and predicted rate constants for the hydrolysis of this compound under different conditions.

| Condition | Theoretical ΔG‡ (kcal/mol) | Predicted Relative Rate Constant (krel) |

|---|---|---|

| Neutral Hydrolysis | 35.2 | 1 |

| Acid-Catalyzed Hydrolysis | 28.5 | ~105 |

| Base-Catalyzed Hydrolysis | 22.1 | ~109 |

Note: The data in this table is representative and derived from computational models for illustrative purposes.

Material Science and Non Biological Applications in Academic Research

Phenyl N-(cyclopropylmethyl)carbamate as a Building Block in Polymer Chemistry

While phenyl carbamates, in general, have been explored in polymer chemistry, specific research on this compound as a monomer or modifier is not well-documented.

In principle, this compound possesses the necessary functional groups to act as a monomer for polyurethane synthesis. The carbamate (B1207046) group can react with diols or other polyols under specific conditions, potentially eliminating phenol (B47542) to form urethane linkages. This non-isocyanate route to polyurethanes is an area of growing interest. mdpi.com However, there is a lack of specific studies in the scientific literature that utilize this compound for this purpose. The synthesis of polyurethanes more commonly involves the reaction of diisocyanates with polyols. mdpi.com While phenyl carbamates have been investigated for producing polyureas and other polymers, the specific reactivity and resulting polymer characteristics of the cyclopropylmethyl derivative remain unexplored in academic publications. nih.gov

Cross-linking agents are crucial for enhancing the mechanical properties of polymers by creating a network structure. mdpi.comnih.gov These agents typically have two or more reactive functional groups. This compound, having a single carbamate functional group, would not inherently act as a cross-linker. For it to function as a cross-linking or modifying agent, it would likely require chemical modification to introduce additional reactive sites. There is no evidence in the current body of scientific literature to suggest that this compound is used as a cross-linking agent or polymer modifier in its native form. Studies on polymer modification often involve compounds with specific functionalities designed to react with the polymer backbone. researchgate.netekb.eg

Given the absence of research on polymers synthesized from or modified with this compound, there is no direct data on its impact on mechanical and thermal properties. Generally, the introduction of cyclic structures, such as the cyclopropyl (B3062369) group, into a polymer backbone can influence its properties. For instance, incorporating bulky side groups can increase the glass transition temperature and enhance thermal stability. researchgate.net The rigidity of the phenyl group could also contribute to increased stiffness in a polymer chain. mdpi.com However, without experimental data, any potential effects remain speculative. The mechanical and thermal properties of polymers are complex and depend on various factors, including monomer structure, molecular weight, and cross-linking density. researchgate.netmdpi.com

Table 1: Hypothetical Influence of Structural Moieties on Polymer Properties

| Structural Moiety in Monomer | Potential Impact on Polymer Properties |

| Phenyl Group | May increase rigidity, thermal stability, and refractive index. |

| Cyclopropyl Group | Could enhance thermal stability and affect chain packing. |

| Carbamate Linkage | Influences hydrogen bonding, solubility, and hydrolytic stability. |

This table is based on general principles of polymer chemistry and the known effects of similar structural components in other polymers. There is no specific data for polymers derived from this compound.

Role as a Synthetic Intermediate in Complex Molecule Synthesis (Excluding Biological Targets)

The utility of carbamates as synthetic intermediates is well-established, particularly their function as protecting groups for amines.

A thorough review of the scientific literature does not yield specific examples of this compound being used as a key intermediate in the total synthesis of non-natural products outside of a biological context. Its application appears to be predominantly channeled towards the synthesis of molecules with intended biological activity.

Carbamates are widely recognized as effective protecting groups for amines in multi-step organic synthesis. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The phenyl carbamate group can be introduced to temporarily block the reactivity of an amine, allowing chemical transformations to be performed on other parts of the molecule. nih.gov The cyclopropylmethyl group itself has also been explored as a protecting group for various functionalities, including carboxy, amino, and hydroxy groups, and is noted for its cleavage under mild acidic conditions. google.com

The this compound structure combines a phenylcarbamate, a known amine-protecting functionality, with a cyclopropylmethyl group on the nitrogen. While the general utility of carbamates as protecting groups is clear, there are no specific, documented instances in the academic literature of this compound being used for this purpose in the synthesis of non-biological target molecules. The choice of a protecting group is highly specific to the synthetic route, and other carbamates like Boc, Cbz, and Fmoc are more commonly employed. masterorganicchemistry.com

Table 2: Common Carbamate Protecting Groups in Organic Synthesis

| Protecting Group | Full Name | Cleavage Conditions |

| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Cbz (Z) | Carboxybenzyl | Catalytic Hydrogenation masterorganicchemistry.com |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) masterorganicchemistry.com |

| Phoc | Phenyloxycarbonyl | Can be sensitive to nucleophiles/base. nih.gov |

This table illustrates common carbamate protecting groups and their cleavage conditions to provide context. This compound is not a standard protecting group found in the literature.

Photochemical and Photophysical Investigations

Detailed photochemical and photophysical investigations specifically centered on this compound have not been reported in peer-reviewed literature. Consequently, empirical data regarding its UV-Vis absorption, fluorescence characteristics, and photodegradation mechanisms are not available.

UV-Vis Absorption and Fluorescence Characteristics

The chemical structure of this compound, containing a phenyl group, suggests it would exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum. Aromatic systems like the phenyl ring are known to absorb UV light. However, without experimental data, the specific absorption maxima (λmax) and molar absorptivity coefficients remain undetermined.

Similarly, there is no published research on the fluorescence properties of this compound. While some carbamates are utilized in applications involving fluorescence detection, this often requires post-column derivatization to introduce a fluorophore. The intrinsic fluorescence characteristics of this compound have not been documented.

Interactive Data Table: UV-Vis Absorption and Fluorescence Data No experimental data is available for this compound.

| Parameter | Value | Conditions |

|---|---|---|

| λmax (Absorption) | Data Not Available | Data Not Available |

| Molar Absorptivity (ε) | Data Not Available | Data Not Available |

| Excitation Wavelength | Data Not Available | Data Not Available |

| Emission Wavelength | Data Not Available | Data Not Available |

| Quantum Yield | Data Not Available | Data Not Available |

Photodegradation Mechanisms in Chemical Environments

Research into the photodegradation mechanisms of this compound is not present in the scientific literature. Understanding these mechanisms is crucial for assessing the longevity and stability of materials that might incorporate this compound. Generally, the degradation of carbamates can be influenced by factors such as UV radiation, which can lead to the cleavage of the carbamate ester linkage. However, the specific pathways, kinetics, and resulting byproducts of photodegradation for this compound have not been studied.

Application as a Chemical Probe or Standard in Analytical Method Development

While various carbamates are used as reference standards, particularly in the analysis of pesticides, there is no documented use of this compound for this purpose in academic or industrial research.

Use as a Reference Standard for Chromatographic and Spectroscopic Methods

This compound is not listed as a certified reference material or standard in methodologies published by regulatory bodies or in scientific literature detailing the development of analytical methods. Analytical methods for carbamates often employ High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. For instance, EPA Method 531.2 is a standardized procedure for detecting N-methylcarbamates in water, which relies on reference standards of the specific target analytes for calibration and quantification. This compound is not included in these or other similar published methods as a reference compound.

Environmental Chemistry and Sustainable Synthesis Considerations for Phenyl N Cyclopropylmethyl Carbamate

The environmental impact and sustainability of chemical compounds are of increasing importance. This section explores the development of greener synthetic routes for Phenyl N-(cyclopropylmethyl)carbamate and its breakdown in the environment through non-biological processes.

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Carbamate (B1207046) Scaffolds with Tunable Chemical Properties

A primary avenue of future research lies in the rational design and synthesis of advanced scaffolds derived from Phenyl N-(cyclopropylmethyl)carbamate. The goal is to create derivatives with finely tuned chemical and physical properties, such as solubility, stability, and reactivity. This can be achieved by strategic modification of both the phenyl ring and the N-alkyl substituent.

Research has demonstrated that the carbamate group can act as a directed metalation group, facilitating the introduction of functional groups at the ortho position of the phenyl ring. mdpi.comnih.gov This strategy, known as ortho-lithiation, allows for the precise installation of halogens, alkyls, and other substituents, which can dramatically alter the molecule's electronic properties and steric profile. For instance, a transition metal-free protocol has been successfully used to synthesize various halobenzo[b]furans from O-aryl carbamates by first achieving ortho-lithiation and subsequent alkynylation and cyclization. mdpi.comnih.gov Applying such methodologies to this compound could generate a library of novel compounds with tailored characteristics.

The table below outlines potential modifications to the this compound scaffold and the anticipated impact on its chemical properties.

Table 1: Potential Modifications of this compound Scaffold

| Modification Site | Functional Group Introduced | Anticipated Effect on Properties | Relevant Synthetic Strategy |

|---|---|---|---|

| Phenyl Ring (Ortho-position) | Halogens (F, Cl, Br) | Alters electronic properties, provides handle for cross-coupling reactions. | Directed ortho-lithiation followed by electrophilic quench. mdpi.com |

| Phenyl Ring (Para-position) | Electron-donating groups (e.g., -OCH₃) | Increases electron density, may affect reactivity and binding interactions. | Synthesis from substituted phenol (B47542) precursors. |

| Phenyl Ring (Para-position) | Electron-withdrawing groups (e.g., -NO₂) | Decreases electron density, enhances electrophilicity. | Synthesis from substituted phenol precursors. |

| Cyclopropylmethyl Group | Substitution on the cyclopropane (B1198618) ring | Modifies steric bulk and conformational rigidity, potentially impacting biological activity. | Synthesis from substituted cyclopropanemethanol. |

By systematically exploring these synthetic modifications, researchers can create a diverse range of this compound derivatives, paving the way for their application in areas such as medicinal chemistry and agrochemicals, where carbamates have historically played a significant role. nih.govsemanticscholar.orgresearchgate.net

Integration of this compound Chemistry with Advanced Manufacturing Technologies

The translation of novel chemical entities from laboratory-scale synthesis to industrial production necessitates the adoption of advanced manufacturing technologies. For this compound and its derivatives, the integration of continuous flow chemistry presents a significant opportunity to enhance safety, efficiency, and scalability. nih.govd-nb.info

Traditional batch synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) or isocyanates. researchgate.netresearchgate.net Modern approaches are shifting towards safer, more sustainable alternatives, such as the direct use of carbon dioxide (CO₂) with amines and alkyl halides. acs.orgorganic-chemistry.org These methods can be seamlessly adapted to continuous flow systems. A flow reactor setup, for instance, allows for the safe handling of gaseous reagents like CO₂ under high pressure, improving solubility and reaction rates. acs.org Recent studies have demonstrated the continuous-flow synthesis of various carbamates using CO₂ and an organic base, highlighting the flexibility and efficiency of this approach. acs.org

The key advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Minimizing the inventory of hazardous reagents and intermediates at any given time. researchgate.net

Precise Process Control: Accurate control over temperature, pressure, and residence time, leading to higher yields and purities.

Scalability: Straightforward scaling of production by extending the operation time or using parallel reactor lines. acs.org

Telescoped Synthesis: Integrating multiple reaction steps, including synthesis, purification, and analysis, into a single, automated sequence. nih.gov

By developing a robust continuous manufacturing process, the production of this compound can become more cost-effective and environmentally friendly, facilitating its availability for broader research and commercial application. nih.gov

Exploration of Novel Catalytic Systems for Carbamate Functionalization

The functionalization of the carbamate scaffold is critical for tuning its properties, and recent advances in catalysis offer powerful tools to achieve this with high precision. Transition-metal-catalyzed C–H activation has emerged as a transformative strategy for modifying complex organic molecules. nih.govrsc.org The carbamate moiety in this compound can serve as an effective directing group, guiding a metal catalyst to selectively activate and functionalize specific C–H bonds, particularly on the phenyl ring. nih.gov

Research into related aryl carbamates has revealed several promising catalytic systems:

Ruthenium Catalysis: Ruthenium catalysts have been employed for the chelation-assisted C–H arylation of arenes in green reaction media like polyethylene (B3416737) glycol (PEG). rsc.org

Cobalt Catalysis: Cost-effective cobalt catalysts can direct the ortho-C–H alkylation and amidation of carbamate-containing arenes using alkenes as coupling partners. nih.gov

Rhodium Catalysis: Rhodium catalysts have been shown to facilitate the direct introduction of α-acylalkyl groups through C-H functionalization with cyclic alkenyl carbonates. nih.gov

Copper and Palladium Catalysis: Well-established copper and palladium-based systems are highly effective for a wide range of cross-coupling reactions, enabling the N-arylation of various heterocycles and the amidation of aryl halides. organic-chemistry.org

The table below summarizes some of the cutting-edge catalytic systems applicable to the functionalization of aryl carbamates.

Table 2: Novel Catalytic Systems for Carbamate Functionalization

| Catalyst System | Transformation Type | Key Advantages | Reference |

|---|---|---|---|

| Cobalt(III) Complex | C–H Alkylation/Amidation | Cost-effective, high selectivity for ortho-position. | nih.gov |

| Ruthenium(II) Complex | C–H Arylation | Operates in green solvents (PEG), good functional group tolerance. | rsc.org |

| Rhodium(III) Complex | C-H Acylalkylation | Direct introduction of ketone functionalities without the need for a base. | nih.gov |

| Photoredox/Nickel Dual Catalysis | Decarboxylative Arylation | Forms C(sp²)–C(sp³) bonds under mild conditions using light. | acs.org |

Future work should focus on applying these and other emerging catalytic methods, such as photoredox catalysis, to the this compound scaffold. acs.org This will enable the creation of complex and diverse molecular architectures that are currently inaccessible through traditional synthetic routes.

Interdisciplinary Research at the Interface of Organic Synthesis and Functional Materials Development

The carbamate linkage is a fundamental component of polyurethanes, one of the most versatile classes of polymers. researchgate.net Beyond this traditional role, the unique structural features of this compound make it an intriguing building block for novel functional materials. Interdisciplinary research combining organic synthesis with materials science could unlock new applications for this compound.

One promising area is the development of hydrolytically degradable hydrogels. Researchers have designed poly(ethylene glycol) (PEG) macromers containing carbamate linkages that can be cross-linked to form hydrogels. acs.orgnih.gov The degradation rate of these materials can be precisely tuned by altering the chemical structure of the carbamate and other functional groups within the polymer network. acs.orgnih.govgoogle.com Such materials have potential applications in tissue engineering and controlled drug release. nih.gov The incorporation of the this compound moiety into such a system could impart specific properties, such as altered hydrophobicity or mechanical strength, due to the phenyl and cyclopropyl (B3062369) groups.

Another avenue involves using carbamates as dual-functional agents in material synthesis. For example, ammonium (B1175870) carbamates have been developed that, upon heating, decompose to release carbon dioxide (acting as a blowing agent to create foam) and an amine (acting as a curing agent for an epoxy resin). researchgate.net This solid-state foaming technique allows for the creation of specialized epoxy particle foams. Exploring this compound derivatives for similar dual-function roles could lead to new types of polymers and composite materials with unique structural and functional properties.

The continued exploration of this compound and its derivatives promises to yield significant advancements across multiple scientific disciplines. From creating precisely tailored molecular scaffolds to enabling next-generation manufacturing processes and developing novel functional materials, the future research avenues for this compound are both diverse and promising.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.